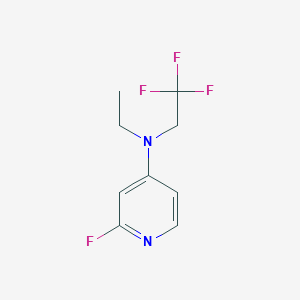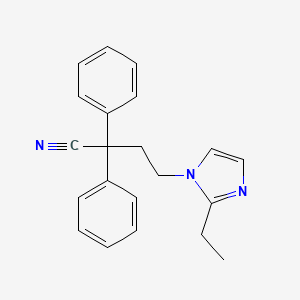
2-Ethyl-I+/-,I+/--diphenyl-1H-imidazole-1-butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidafenacin Related Compound 9 is a derivative of imidafenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidafenacin Related Compound 9 involves multiple steps, starting with the preparation of the core imidazole structure. The process typically includes:
Step 1: Formation of the imidazole ring through a condensation reaction between glyoxal and ammonia.
Step 2: Alkylation of the imidazole ring using an alkyl halide under basic conditions.
Step 3: Introduction of the diphenylbutanamide moiety through a nucleophilic substitution reaction.
Step 4: Final purification using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of Imidafenacin Related Compound 9 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing high-performance liquid chromatography (HPLC) for large-scale purification.
Quality Control: Implementing rigorous quality control measures, including spectroscopic analysis and chromatographic techniques.
化学反应分析
Types of Reactions: Imidafenacin Related Compound 9 undergoes various chemical reactions, including:
Oxidation: Conversion of the imidazole ring to its corresponding N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the diphenylbutanamide moiety using reducing agents such as sodium borohydride.
Substitution: Halogenation of the aromatic rings using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Imidafenacin N-oxide.
Reduction: Reduced diphenylbutanamide derivative.
Substitution: Halogenated imidafenacin derivatives.
科学研究应用
Imidafenacin Related Compound 9 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.
Biology: Investigated for its potential effects on muscarinic receptors in various biological systems.
Medicine: Explored for its therapeutic potential in treating overactive bladder and other muscarinic receptor-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Imidafenacin Related Compound 9 exerts its effects by binding to and antagonizing muscarinic receptors, particularly the M1 and M3 subtypes. This antagonism inhibits the action of acetylcholine, leading to reduced contraction of the detrusor muscle in the bladder. The compound’s high affinity for these receptors makes it effective in reducing urinary frequency and urgency.
相似化合物的比较
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: A selective muscarinic receptor antagonist with similar therapeutic applications.
Solifenacin: A muscarinic receptor antagonist with a longer duration of action.
Comparison: Imidafenacin Related Compound 9 is unique due to its specific binding affinity for the M1 and M3 receptors, which provides a more targeted therapeutic effect with potentially fewer side effects compared to other muscarinic receptor antagonists. Additionally, its chemical structure allows for various modifications, making it a versatile compound for research and development.
属性
CAS 编号 |
170105-17-6 |
|---|---|
分子式 |
C21H21N3 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
4-(2-ethylimidazol-1-yl)-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C21H21N3/c1-2-20-23-14-16-24(20)15-13-21(17-22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14,16H,2,13,15H2,1H3 |
InChI 键 |
BYRMTPIQFVOLFK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




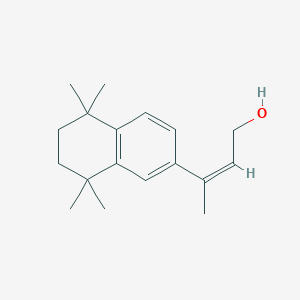
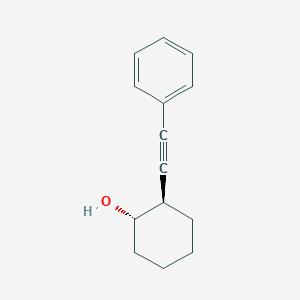
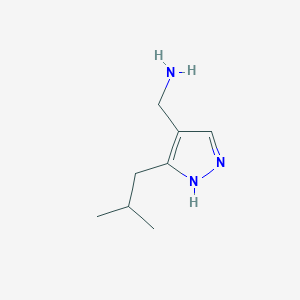
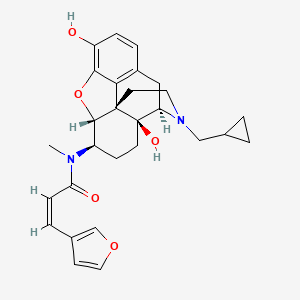
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)


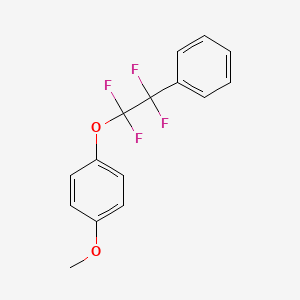

![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)

